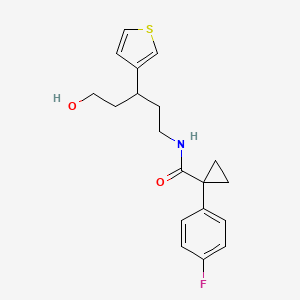
1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamide derivatives and is structurally similar to the endocannabinoid anandamide.
Mécanisme D'action
1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide acts by binding to the CB1 and CB2 receptors in the endocannabinoid system. It has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells. 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, one limitation of 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide is that it has a relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide. One area of interest is its potential use in the treatment of cancer. 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has been shown to have anti-cancer properties in vitro, and further studies are needed to determine its potential efficacy in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its potential efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide for various therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide involves the reaction of 4-fluorobenzoyl chloride with N-(5-hydroxy-3-thienyl)pentylamine in the presence of triethylamine. The resulting intermediate is then cyclized with cyclopropanecarbonyl chloride to produce 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. It has also been studied for its potential use in treating various types of cancer.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c20-17-3-1-16(2-4-17)19(8-9-19)18(23)21-10-5-14(6-11-22)15-7-12-24-13-15/h1-4,7,12-14,22H,5-6,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAIFKUFAOZCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
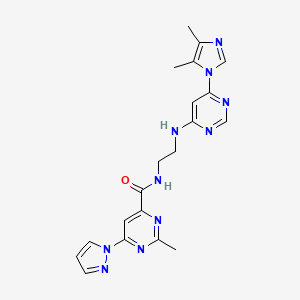

![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)
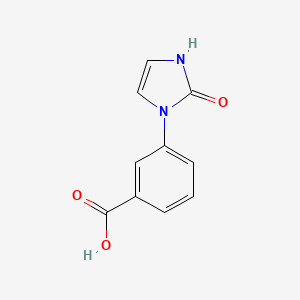

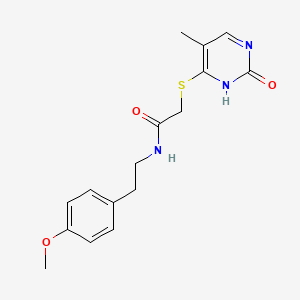
![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)


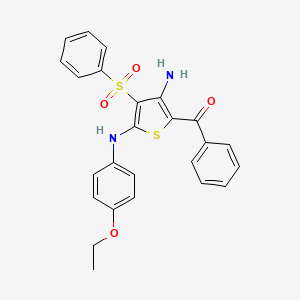
![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)

